

An In-Depth Technical Guide to 2-Phenoxypropionic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Phenoxypropionic acid

Cat. No.: B031991

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This technical guide provides a comprehensive overview of **2-phenoxypropionic acid**, a versatile molecule with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and practical applications, with a focus on the underlying scientific principles.

Introduction: The Significance of 2-Phenoxypropionic Acid

2-Phenoxypropionic acid is an aromatic ether and carboxylic acid that serves as a crucial chiral building block in organic synthesis.^{[1][2]} Its structure, featuring a phenoxy group attached to a propionic acid moiety at the second carbon, gives rise to a chiral center, making it a valuable precursor for the stereoselective synthesis of more complex molecules.^[3] This property is of paramount importance in the development of pharmaceuticals, where the chirality of a molecule can dramatically influence its pharmacological activity and safety profile.^[3] Beyond its role in drug discovery, **2-phenoxypropionic acid** and its derivatives are also key components in the formulation of certain herbicides.^[4]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of **2-phenoxypropionic acid** is essential for its effective use in research and development. These properties can vary slightly

depending on whether the compound is in its racemic form or as one of its enantiomers.

Property	Value	References
Molecular Formula	C ₉ H ₁₀ O ₃	[1][5]
Molecular Weight	166.17 g/mol	[1][5][6]
CAS Number		
DL-2-Phenoxypropionic acid (racemic)	940-31-8	[1][6]
(R)-(+)-2-Phenoxypropionic acid	1129-46-0	[5]
(S)-(-)-2-Phenoxypropionic acid	1912-23-8	[7]
Appearance	White to off-white or pale yellow crystalline powder	[4][5]
Melting Point	112-119 °C	[2][6][8]
Boiling Point	265 °C	[2][6][8]
Synonyms	2-Phenoxypropanoic acid, α-Methylphenoxyacetic acid	[4][9]

Synthesis of 2-Phenoxypropionic Acid: The Williamson Ether Synthesis

The most common and well-established method for synthesizing **2-phenoxypropionic acid** is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of a phenoxide with an α-halopropionate. The choice of a chiral or racemic halopropionate will determine the stereochemistry of the final product.

Rationale Behind the Williamson Ether Synthesis

The Williamson ether synthesis is favored for its reliability and versatility. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the

electrophilic carbon of the α -halopropionate. The use of a strong base to deprotonate the phenol is crucial for generating the highly nucleophilic phenoxide. The choice of solvent is also important; polar aprotic solvents are often used to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Detailed Experimental Protocol: Synthesis of (Dextrorotatory) 2-Phenoxypropionic Acid Derivatives

The following protocol is adapted from a patented process for the preparation of dextrorotatory **2-phenoxypropionic acid** derivatives and illustrates the key steps in the Williamson ether synthesis.^[10]

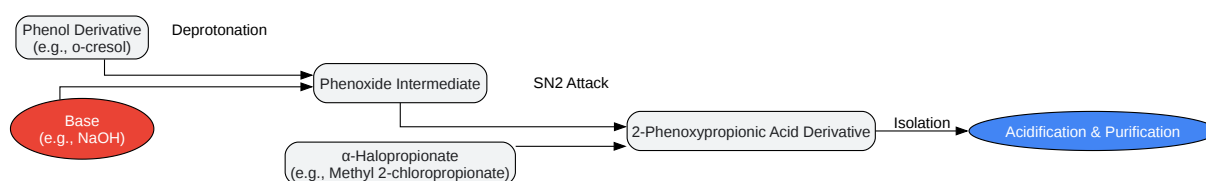
Materials:

- o-Cresol
- Methyl 2-chloropropionate (chiral, if a specific enantiomer is desired)
- Sodium hydroxide (flakes)
- Toluene
- Methylene chloride
- Sodium sulfate
- Decolorizing charcoal
- Hydrochloric acid (for acidification)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve o-cresol and sodium hydroxide flakes in toluene. Cool the solution to 15°C.
- **Addition of Electrophile:** While maintaining the temperature between 15°C and 20°C, add methyl 2-chloropropionate dropwise over a period of 10 minutes.

- Reaction: Stir the mixture at ambient temperature for 3 hours.
- Heating: Heat the reaction mixture to the reflux temperature of toluene and maintain reflux for 1.5 hours. This ensures the completion of the reaction.
- Work-up: After cooling, the resulting alkali metal salt of the **2-phenoxypropionic acid** can be isolated. Acidification of the aqueous solution of this salt with hydrochloric acid will precipitate the desired **2-phenoxypropionic acid**.
- Purification: The crude product can be further purified by extraction with methylene chloride, drying over sodium sulfate, treatment with decolorizing charcoal, and evaporation of the solvent under reduced pressure.



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Caption: Williamson Ether Synthesis Workflow for **2-Phenoxypropionic Acid**.

Applications in Research and Drug Development

2-Phenoxypropionic acid and its derivatives have a broad range of applications, most notably in the pharmaceutical and agrochemical sectors.

Chiral Building Block in Pharmaceutical Synthesis

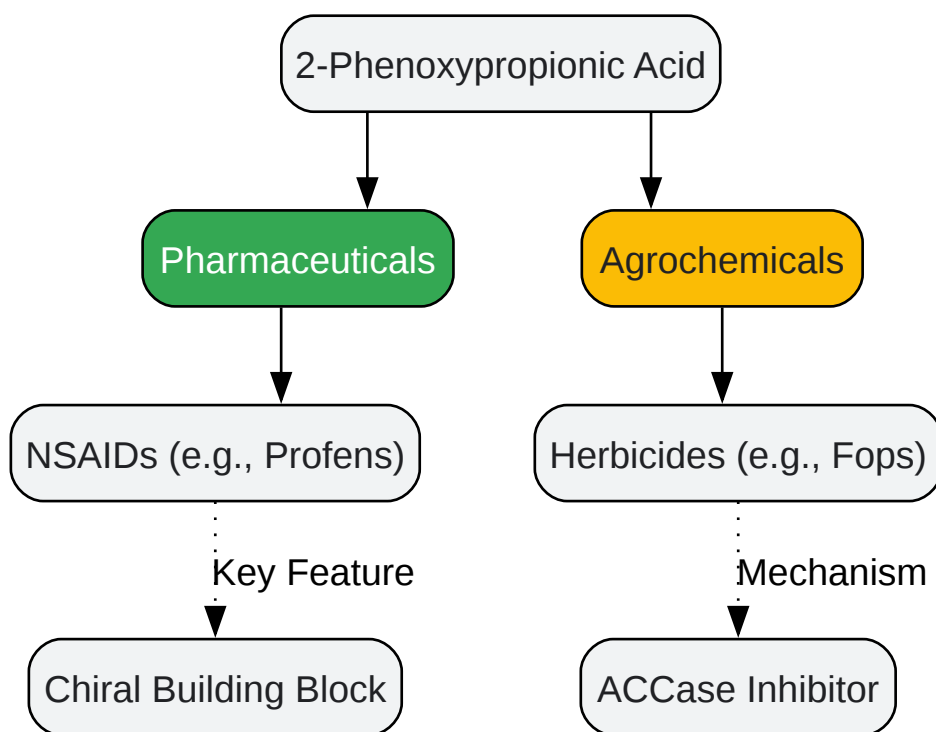
The primary value of **2-phenoxypropionic acid** in drug development lies in its utility as a chiral building block.[3] The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3] (R)-**2-Phenoxypropionic acid**, for

instance, is a key intermediate in the synthesis of various anti-inflammatory and analgesic medications.[3]

The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime example. Many of these, such as ibuprofen and naproxen, are derivatives of 2-arylpropionic acids.[11][12] The synthesis of these drugs often involves the introduction of a chiral propionic acid moiety, and **2-phenoxypropionic acid** can serve as a valuable starting material or structural analogue in the development of new NSAIDs.[13][14] The mechanism of action of these drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15]

Intermediate in Herbicide Synthesis

Derivatives of **2-phenoxypropionic acid** are also important in the agrochemical industry as herbicides.[4] These compounds, often referred to as "fops" (e.g., fenoxaprop), belong to the aryloxyphenoxypropionate class of herbicides.[16] Their herbicidal activity stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[16][17] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[17] The selectivity of these herbicides for grasses is due to the presence of a susceptible ACCase isoform in these plants, while broadleaf plants and other organisms have a resistant form of the enzyme.[16]



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